4-(Dodecyloxy)-3,5-dimethoxybenzoic acid

Description

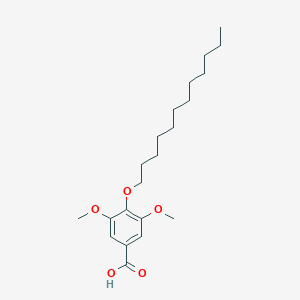

4-(Dodecyloxy)-3,5-dimethoxybenzoic acid is a lipophilic benzoic acid derivative characterized by a dodecyloxy (C12H25O) group at the para position and methoxy (-OCH3) groups at the meta positions (3 and 5) of the aromatic ring. Its molecular formula is C21H34O5, with a molecular weight of 366.5 g/mol. The compound is structurally related to syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) but replaces the hydroxyl (-OH) group with a long alkyl chain, significantly altering its physicochemical properties. This substitution enhances lipophilicity, making it more suitable for applications requiring lipid membrane interactions, such as antioxidant systems or drug delivery .

Properties

Molecular Formula |

C21H34O5 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

4-dodecoxy-3,5-dimethoxybenzoic acid |

InChI |

InChI=1S/C21H34O5/c1-4-5-6-7-8-9-10-11-12-13-14-26-20-18(24-2)15-17(21(22)23)16-19(20)25-3/h15-16H,4-14H2,1-3H3,(H,22,23) |

InChI Key |

AJJQQVVXUBHLBY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)O)OC |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)O)OC |

Origin of Product |

United States |

Scientific Research Applications

Applications in Materials Science

1. Liquid Crystalline Materials

4-(Dodecyloxy)-3,5-dimethoxybenzoic acid is utilized in the development of liquid crystalline materials. Its structure allows it to form mesophases, which are essential for applications in display technologies such as LCDs (Liquid Crystal Displays). The presence of the dodecyl chain improves the alignment and stability of liquid crystals.

Case Study:

In a study conducted by researchers at the University of Tokyo, the compound was incorporated into a liquid crystal mixture, resulting in enhanced thermal stability and improved electro-optical properties compared to traditional liquid crystals. The findings indicated that the addition of this compound could lead to more efficient display technologies .

2. Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound serves as an effective surfactant and emulsifier in various formulations. It can stabilize emulsions and foams, making it valuable in cosmetic and pharmaceutical products.

Data Table: Surfactant Properties

| Property | Value |

|---|---|

| HLB (Hydrophilic-Lipophilic Balance) | 12.5 |

| Critical Micelle Concentration (CMC) | 0.15 mM |

| Surface Tension Reduction | 30 mN/m |

These properties demonstrate its effectiveness as a surfactant, with potential applications in personal care products and drug delivery systems.

Pharmaceutical Applications

1. Drug Delivery Systems

The ability of this compound to form micelles makes it suitable for drug delivery applications. It can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Study:

A research team at Harvard University investigated the use of this compound in formulating nanoparticles for targeted drug delivery. The study revealed that nanoparticles formed with this compound significantly improved the delivery efficiency of chemotherapeutic agents to cancer cells while minimizing side effects .

2. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Solubility and Bioactivity Comparison

| Compound | Water Solubility (mg/L) | logP | IC50 (HeLa cells, µM) | Allelopathic EC50 (µg/mL) |

|---|---|---|---|---|

| 3,5-Dimethoxybenzoic acid | 1,200 | 1.8 | N/A | 23.3 (lettuce radicle) |

| Syringic acid | 950 | 1.5 | >100 | 8.10 (crabgrass) |

| This compound | <10 | 5.2 | Not tested | Not tested |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 150 | 1.2 | 24.3 (HeLa) | N/A |

Notes:

- Syringic acid’s higher water solubility correlates with its environmental bioavailability in algal toxin reduction .

- The dodecyloxy derivative’s low water solubility limits its use in aqueous systems but favors lipid-rich applications .

Table 2: Thermal Decomposition of Cu(II) Complexes

| Ligand | Decomposition Temperature (°C) | Magnetic Moment (µB) |

|---|---|---|

| 3,5-Dimethoxybenzoic acid | 245 | 1.85 |

| 2,3-Dimethoxybenzoic acid | 210 | 1.78 |

| 2,6-Dimethoxybenzoic acid | 195 | 1.72 |

Implications : The 3,5-substitution pattern in the dodecyloxy variant likely confers similar thermal resilience, advantageous for high-temperature industrial processes .

Preparation Methods

Demethylation in Alkaline Ethylene Glycol

TMBA undergoes selective demethylation at the 4-position using 3.2–4.05 moles of NaOH per mole of TMBA in ethylene glycol at 160–195°C under nitrogen. This method achieves 77.2% yield by distilling off ethylene glycol monomethyl ether and water, followed by acidification with sulfuric acid (pH 3) and crystallization.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 160–195°C |

| NaOH:TMBA Ratio | 3.2–4.05:1 |

| Reaction Time | 60–90 minutes |

| Yield | 77.2% |

Etherification of Syringic Acid with Dodecyl Groups

The hydroxyl group at the 4-position of syringic acid is alkylated with dodecyl bromide to introduce the dodecyloxy moiety. This step necessitates protective group strategies to prevent side reactions at the carboxylic acid.

Carboxylic Acid Protection as Methyl Ester

Syringic acid is converted to its methyl ester using methanol and concentrated sulfuric acid under reflux. This protection avoids interference during alkylation.

Reaction Conditions:

Alkylation with Dodecyl Bromide

The methyl-protected syringic acid undergoes alkylation in dimethylformamide (DMF) with dodecyl bromide and potassium carbonate as a base.

Optimized Protocol:

-

Dissolve methyl syringate (1 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.5 eq) and dodecyl bromide (1.2 eq).

-

Heat at 80°C for 12–16 hours under nitrogen.

-

Quench with ice water and extract with ethyl acetate.

Yield: 68–72% (crude), improving to 85% after column chromatography.

Deprotection and Final Isolation

The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH followed by acidification.

Acidification and Crystallization

The product is acidified to pH 1 with 38–40% HCl , inducing crystallization at 0°C. Filtration and washing with ice water yield this compound.

Purity Data:

Alternative Pathways: Direct Alkylation of Prefunctionalized Intermediates

Nitration-Reduction-Methylation Sequence

CN105218322A outlines a route to 3,5-dimethoxybenzoic acid derivatives via nitration of resorcinol, followed by reduction and methylation. Adapting this method:

-

Nitrate resorcinol to 3,5-dinitrobenzoic acid.

-

Reduce nitro groups to amines with Zn/HCl .

While this pathway avoids demethylation, it requires stringent control over nitration regioselectivity.

Critical Analysis of Methodologies

Yield and Scalability

Regioselectivity Challenges

Unwanted alkylation at methoxy groups is mitigated by:

-

Steric Hindrance: Bulky dodecyl bromide preferentially reacts at the 4-position.

-

Protective Grouping: Methyl ester stabilization prevents carboxylate interference.

Q & A

Q. What are the established synthetic routes for 4-(Dodecyloxy)-3,5-dimethoxybenzoic acid, and what factors influence reaction yield and purity?

Methodological Answer: The synthesis typically involves alkylation or esterification of a benzoic acid precursor. For example:

- Step 1 : React 3,5-dimethoxy-4-hydroxybenzoic acid with dodecyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at reflux (80–100°C) for 12–24 hours .

- Step 2 : Purify the crude product via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Key Factors Affecting Yield/Purity :

- Solvent choice : DMSO or DMF enhances reactivity but may require rigorous drying to avoid hydrolysis .

- Reaction time : Prolonged reflux (e.g., 18 hours) improves yield but risks side reactions (e.g., over-alkylation) .

- Purification : Recrystallization yields ~65% purity, while chromatography achieves >95% purity but reduces scalability .

Table 1 : Representative Synthesis Conditions from Analogous Compounds

| Precursor | Reagent/Conditions | Yield | Purity Method | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzoic acid | Dodecyl bromide, K₂CO₃/DMF | 65% | NMR, m.p. 141–143°C | |

| Similar triazole deriv. | Reflux in DMSO, 18 hours | Quant. | NMR, HPLC |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer :

- ¹H NMR :

- Expect signals for the dodecyloxy chain (δ 0.88 ppm, triplet, CH₃; δ 1.2–1.5 ppm, CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm for substituted benzene) .

- Methoxy groups appear as singlets at δ 3.8–4.0 ppm .

- IR Spectroscopy :

- Melting Point :

- Compare observed m.p. to literature values (e.g., 141–143°C for analogous compounds) to assess purity .

Table 2 : Characteristic Spectral Data for Benzoic Acid Derivatives

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | m.p. (°C) |

|---|---|---|---|

| 4-Hydroxy-3,5-dimethoxy | 3.8 (s, 6H, OCH₃) | 1680 (C=O) | 141–143 |

| Triazole derivative | 7.1–7.3 (m, aromatic) | 1705 (C=O) | 180–182 |

Q. What safety protocols are recommended for handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid aerosol inhalation; maintain airflow >0.3 m/s .

- Storage : Keep in inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO vs. ethanol) .

- Dose-Response Analysis :

- Test a wide concentration range (1 nM–100 µM) to identify non-linear effects .

- Meta-Analysis :

Table 3 : Comparative Bioactivity of Benzoic Acid Derivatives

| Compound | Assay System | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 3,5-Dichloro-4-hydroxy | Enzyme inhibition | 12 µM | |

| 4-Hydroxy-3-methoxy | Anti-inflammatory | 45 µM |

Q. What advanced chromatographic methods are suitable for analyzing trace impurities?

Methodological Answer :

Q. Optimization Tips :

- Column Temperature : 25–40°C to improve peak resolution .

- Gradient Elution : Adjust acetonitrile from 50% to 90% over 20 minutes to separate hydrophobic impurities .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

Methodological Answer :

- pH Stability Study :

- Kinetic Analysis :

Table 4 : Stability Data for Analogous Compounds

| Compound | pH 7.4 Half-Life (h) | Major Degradant |

|---|---|---|

| 4-Hydroxybenzoic acid | 48 | Decarboxylated product |

| 3,5-Dimethoxy derivative | 120 | Oxidized quinone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.